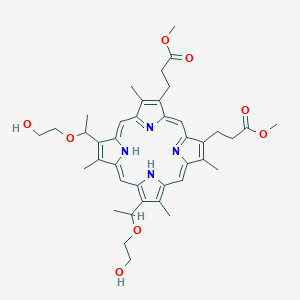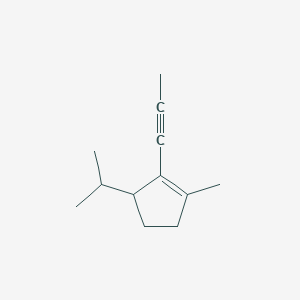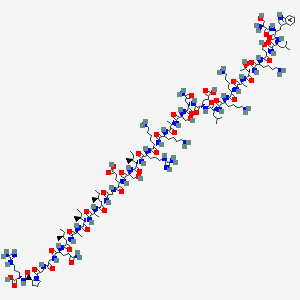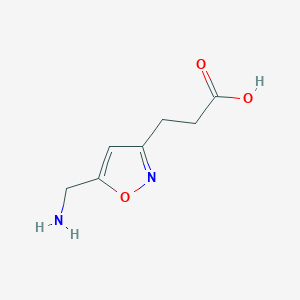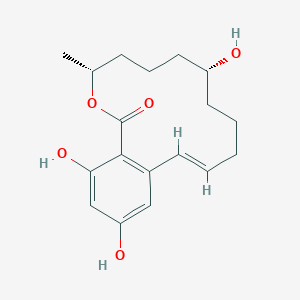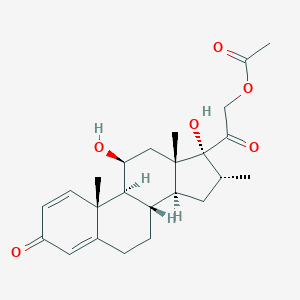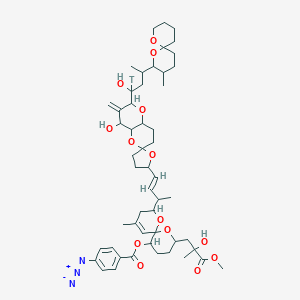
27-Me-7-Abo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Me-7-Abo is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the triazole family and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 27-Me-7-Abo is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Effets Biochimiques Et Physiologiques
27-Me-7-Abo has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. In addition, it has also been shown to improve cognitive function and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 27-Me-7-Abo in lab experiments is its high potency and specificity. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one of the main limitations of using 27-Me-7-Abo is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 27-Me-7-Abo. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the mechanism of action of 27-Me-7-Abo needs to be further elucidated to understand its therapeutic effects fully. Finally, more studies need to be conducted to investigate the safety and efficacy of the compound in human trials.
Conclusion
In conclusion, 27-Me-7-Abo is a synthetic compound that has shown promising results in the treatment of various diseases. Its high potency and specificity make it an attractive candidate for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 27-Me-7-Abo involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with methylamine hydrochloride and sodium cyanoborohydride. The reaction is carried out in methanol at room temperature, and the resulting product is purified using column chromatography. The yield of the synthesis is around 60%, and the purity of the compound is confirmed using NMR and HPLC analysis.
Applications De Recherche Scientifique
27-Me-7-Abo has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
130288-23-2 |
|---|---|
Nom du produit |
27-Me-7-Abo |
Formule moléculaire |
C52H73N3O14 |
Poids moléculaire |
966.2 g/mol |
Nom IUPAC |
[2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-tritiobutyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-8-(2-hydroxy-3-methoxy-2-methyl-3-oxopropyl)-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-11-yl] 4-azidobenzoate |
InChI |
InChI=1S/C52H73N3O14/c1-30-26-41(67-52(28-30)42(17-16-38(66-52)29-49(6,60)48(59)61-7)64-47(58)35-11-13-36(14-12-35)54-55-53)31(2)10-15-37-19-23-51(65-37)24-20-40-46(69-51)43(57)34(5)45(63-40)39(56)27-33(4)44-32(3)18-22-50(68-44)21-8-9-25-62-50/h10-15,28,31-33,37-46,56-57,60H,5,8-9,16-27,29H2,1-4,6-7H3/b15-10+/i39T |
Clé InChI |
RXAJBELCEGZIEL-LVPTXOEESA-N |
SMILES isomérique |
[3H]C(CC(C)C1C(CCC2(O1)CCCCO2)C)(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
SMILES canonique |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
Synonymes |
27-Me-7-ABO 27-methyl 7-O-(4-azidobenzoyl)okadaate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



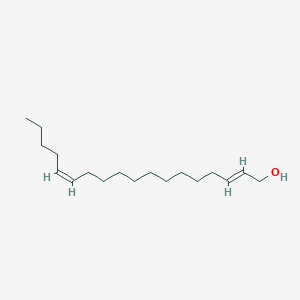
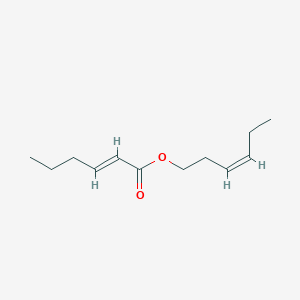
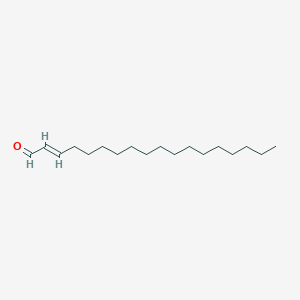
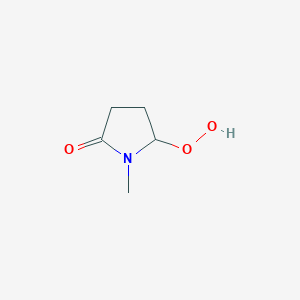
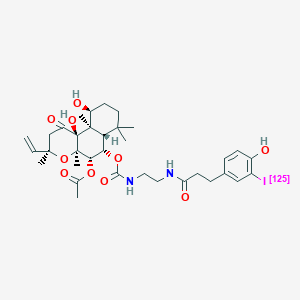
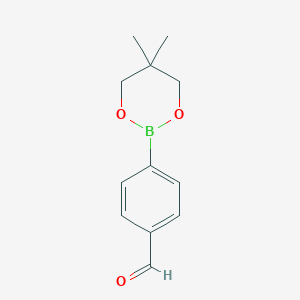
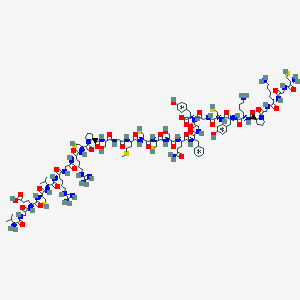
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
